(1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride
Übersicht
Beschreibung
The compound (1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly discussed in the provided papers, but its structure is related to the compounds studied within these papers. Benzimidazole derivatives are known for their wide range of biological activities and are of interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of benzimidazole derivatives can involve various methods. For instance, the paper titled "Rearrangement of quinoxalin-2-ones when exposed to enamines generated in situ from ketones and ammonium acetate" discusses a novel rearrangement of 3-benzoylquinoxalin-2(1H)-ones with enamines to produce substituted 1-(pyrrolyl)benzimidazolone derivatives . Although this does not directly describe the synthesis of (1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride, it provides insight into the types of reactions that can be used to synthesize complex benzimidazole-related structures.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be extensively studied using various spectral methods and X-ray crystallography. In the paper "2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester: crystal structure, DFT calculations and biological activity evaluation," the structural properties of a related compound were investigated using these techniques . The study utilized Density Functional Theory (DFT) calculations to analyze energies, geometries, vibrational wavenumbers, and NMR spectroscopy, showing good agreement between theoretical and experimental values.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo a range of chemical reactions. For example, the paper on the synthesis of Pyrimido[1,2-a]benzimidazoles describes the reaction of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate, leading to various products depending on the reaction conditions and subsequent treatments . These reactions demonstrate the reactivity of the benzimidazole moiety and its potential for chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure. The DFT calculations and NBO analysis performed in the study of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester provide insights into the electronic properties and reactivity of such compounds . Additionally, the antibacterial activity screening mentioned in the same paper suggests that these compounds can have significant biological properties, which are important for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
(1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride and its derivatives have been explored for their potential in cancer treatment. Ghani and Mansour (2011) synthesized palladium(II) and platinum(II) complexes containing benzimidazole ligands, revealing their activity against various cancer cell lines, including breast, colon, and hepatic cancers (Ghani & Mansour, 2011). Similarly, Salahuddin et al. (2014) evaluated benzimidazole derivatives for their anticancer properties, identifying compounds with activity against breast cancer cell lines (Salahuddin et al., 2014).
Antihypertensive and Antiprotozoal Activity
The compound has been studied for its potential in treating hypertension. Sharma et al. (2010) synthesized derivatives showing potent antihypertensive effects (Sharma, Kohli, & Sharma, 2010). Additionally, Pérez‐Villanueva et al. (2013) reported the synthesis of benzimidazole derivatives with strong activity against protozoa, including Trichomonas vaginalis and Giardia intestinalis (Pérez‐Villanueva et al., 2013).
DNA Interaction and Inhibitory Effects
Alpan, Gunes, and Topçu (2007) investigated benzimidazole derivatives as inhibitors of mammalian DNA topoisomerase I, a key target in cancer therapy (Alpan, Gunes, & Topçu, 2007). This indicates the compound's potential in modulating DNA-related processes.
Antibacterial and Hemolytic Activities
Ghani and Mansour (2011) also assessed the antibacterial activity of benzimidazole derivatives, showing effectiveness against bacterial strains (Ghani & Mansour, 2011). Belousova et al. (2007) synthesized glycosides of benzimidazole derivatives and studied their hemolytic activity, indicating potential for drug development (Belousova, Osyanin, & Klenova, 2007).
Antioxidant Properties
Compounds based on benzimidazole have been studied for their antioxidant properties. Kuş et al. (2004) synthesized derivatives showing significant effects on lipid peroxidation in rat liver, suggesting potential for protective roles against oxidative stress (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).
Antifungal and Agricultural Applications
Campos et al. (2015) explored the use of benzimidazole derivatives in agriculture, specifically for the sustained release of fungicides, showcasing its utility in plant protection (Campos et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-methylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-10-6-9-11-7-4-2-3-5-8(7)12-9;;/h2-5,10H,6H2,1H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFKFLUGCPBOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride | |
CAS RN |
92809-96-6 | |
Record name | [(1H-1,3-benzodiazol-2-yl)methyl](methyl)amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.